Copper(II) hexafluoroacetylacetonate hydrate
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Overview
Description
Copper(II) hexafluoroacetylacetonate hydrate is a coordination compound with the chemical formula ( \text{Cu(C}_5\text{HF}_6\text{O}_2)_2 \cdot x\text{H}_2\text{O} ). It is a blue-green powder that is used in various scientific and industrial applications due to its unique properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Copper(II) hexafluoroacetylacetonate hydrate can be synthesized by reacting hexafluoroacetylacetone with copper(II) salts in the presence of water. One common method involves adding a solution of hexafluoroacetylacetone to a solution of copper(II) chloride, resulting in the formation of the desired complex .
Industrial Production Methods: In industrial settings, the compound is typically produced in bulk by similar methods, ensuring high purity and consistency. The reaction is carried out under controlled conditions to optimize yield and minimize impurities .
Types of Reactions:
Oxidation and Reduction: this compound can undergo redox reactions, where the copper ion can be reduced to copper(I) or oxidized to copper(III) under specific conditions.
Substitution Reactions: The compound can participate in ligand exchange reactions, where the hexafluoroacetylacetonate ligands can be replaced by other ligands.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, hydrazine.
Solvents: Methanol, acetone, toluene
Major Products:
From Oxidation: Copper(III) complexes.
From Reduction: Copper(I) complexes.
From Substitution: Various copper complexes with different ligands.
Scientific Research Applications
Copper(II) hexafluoroacetylacetonate hydrate is widely used in scientific research due to its versatility:
Chemistry: It serves as a precursor for the synthesis of other copper complexes and as a catalyst in organic reactions.
Biology: It is used in studies involving copper’s role in biological systems and enzyme functions.
Medicine: Research on its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of thin films and coatings, particularly in the semiconductor industry.
Mechanism of Action
The compound exerts its effects primarily through its ability to coordinate with other molecules. The copper ion can interact with various substrates, facilitating redox reactions and ligand exchange processes. These interactions are crucial in catalytic applications and in the formation of complex structures in materials science .
Comparison with Similar Compounds
- Copper(II) acetylacetonate
- Copper(II) trifluoroacetylacetonate
- Cobalt(II) hexafluoroacetylacetonate hydrate
Comparison: Copper(II) hexafluoroacetylacetonate hydrate is unique due to its high fluorine content, which imparts distinct electronic properties and enhances its stability compared to other copper complexes. This makes it particularly useful in high-temperature applications and in the formation of highly stable thin films .
Properties
CAS No. |
155640-85-0 |
---|---|
Molecular Formula |
C10H6CuF12O5 |
Molecular Weight |
497.68 g/mol |
IUPAC Name |
copper;(Z)-1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one;hydrate |
InChI |
InChI=1S/2C5H2F6O2.Cu.H2O/c2*6-4(7,8)2(12)1-3(13)5(9,10)11;;/h2*1,12H;;1H2/b2*2-1-;; |
InChI Key |
DBDCQCFMFYPMNY-SUXDNRKISA-N |
Isomeric SMILES |
C(=C(\O)/C(F)(F)F)\C(=O)C(F)(F)F.C(=C(\O)/C(F)(F)F)\C(=O)C(F)(F)F.O.[Cu] |
SMILES |
C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.O.[Cu+2] |
Canonical SMILES |
C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.O.[Cu] |
Origin of Product |
United States |
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